molecular formula C8H17ClN2O2 B3418927 tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride CAS No. 1332634-89-5

tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride

Cat. No.: B3418927
CAS No.: 1332634-89-5
M. Wt: 208.68 g/mol
InChI Key: YSEZNMFHOVBUCK-GEMLJDPKSA-N
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Description

The compound tert-butyl (1S,2S)-2-aminocyclopentylcarbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS number of 586961-34-4 .


Molecular Structure Analysis

The molecular formula for tert-butyl (1S,2S)-2-aminocyclopentylcarbamate is C10H20N2O2 . The InChI Key is PAXDIBGWURAVIH-YUMQZZPRSA-N .


Physical and Chemical Properties Analysis

The compound tert-butyl (1S,2S)-2-aminocyclopentylcarbamate has a molecular weight of 200.28 . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride is synthesized through various methods, including asymmetric Mannich reactions and cyclopropanation processes. These synthesis techniques are crucial for producing chiral amino carbonyl compounds and cyclopropyl derivatives, which have applications in medicinal chemistry and organic synthesis (Yang, Pan, & List, 2009); (Brackmann et al., 2005).

  • Intermediate for Carbocyclic Analogues : It serves as a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, indicating its importance in nucleotide chemistry (Ober, Marsch, Harms, & Carell, 2004).

  • Use in CCR2 Antagonists Synthesis : This compound is also used in the synthesis of CCR2 antagonists, highlighting its role in the development of therapeutic agents (Campbell et al., 2009).

Applications in Medicinal Chemistry and Drug Discovery

  • Incorporation in Bioactive Compounds : The tert-butyl group, a common motif in this compound, is often incorporated into bioactive compounds, though it can affect properties like lipophilicity and metabolic stability. This is critical in the drug discovery process, where modifications in molecular structure can significantly impact drug efficacy and metabolism (Westphal et al., 2015).

  • Use in Chiral Ligands and Peptide Nucleic Acids : It has potential utility as a scaffold for chiral ligands and modified backbone units in peptide nucleic acids (PNAs), suggesting its role in designing molecules for specific stereochemical interactions (Xu & Appella, 2006).

  • Application in 19F NMR Probes : The compound has been utilized in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, which shows distinct conformational preferences useful in 19F NMR. This suggests its application in probes and medicinal chemistry, where detailed structural information is essential (Tressler & Zondlo, 2014).

Safety and Hazards

The compound tert-butyl (1S,2S)-2-aminocyclopentylcarbamate has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5(6)9;/h5-6H,4,9H2,1-3H3,(H,10,11);1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEZNMFHOVBUCK-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656406
Record name tert-Butyl [(1S,2S)-2-aminocyclopropyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212064-22-6, 1332634-89-5
Record name tert-Butyl [(1S,2S)-2-aminocyclopropyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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